

# Spectroscopic Profile of 8-Azaspiro[4.5]decane: A Technical Guide

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## Compound of Interest

Compound Name: 8-Azaspiro[4.5]decane

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This technical guide provides a comprehensive overview of the spectroscopic properties of **8-Azaspiro[4.5]decane**. Due to the limited availability of public experimental spectroscopic data for the parent compound, this document presents a combination of predicted data based on its chemical structure and experimental data for the closely related analogue, 1,4-Dioxo-8-azaspiro(4.5)decane, to serve as a valuable reference.

## Chemical Structure and Properties

**8-Azaspiro[4.5]decane** is a spirocyclic aliphatic amine. Its structure consists of a cyclopentane ring fused to a piperidine ring at the C4 position of the piperidine.

- IUPAC Name: **8-azaspiro[4.5]decane**[\[1\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>17</sub>N[\[1\]](#)
- Molecular Weight: 139.24 g/mol [\[1\]](#)
- CAS Number: 176-64-7[\[1\]](#)

Caption: Figure 1. Chemical Structure of **8-Azaspiro[4.5]decane**

## Predicted Spectroscopic Data for 8-Azaspiro[4.5]decane

The following tables summarize the predicted spectroscopic data for **8-Azaspiro[4.5]decane**. These predictions are based on established principles of NMR, IR, and mass spectrometry.

### Predicted $^1\text{H}$ NMR Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
NH	1.0 - 3.0	Broad singlet	1H
CH <sub>2</sub> (piperidine, adjacent to N)	2.5 - 3.0	Triplet	4H
CH <sub>2</sub> (piperidine, adjacent to spiro C)	1.4 - 1.8	Triplet	4H
CH <sub>2</sub> (cyclopentane)	1.3 - 1.7	Multiplet	8H

### Predicted $^{13}\text{C}$ NMR Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Spiro C	35 - 45
C (piperidine, adjacent to N)	45 - 55
C (piperidine, adjacent to spiro C)	30 - 40
C (cyclopentane)	20 - 30

### Predicted IR Spectroscopy Data

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch	3300 - 3500	Medium, broad
C-H Stretch (sp <sup>3</sup> )	2850 - 3000	Strong
N-H Bend	1590 - 1650	Medium
C-N Stretch	1000 - 1250	Medium

## Predicted Mass Spectrometry Data

m/z	Interpretation
139	[M] <sup>+</sup> (Molecular Ion)
138	[M-H] <sup>+</sup>
124	[M-CH <sub>3</sub> ] <sup>+</sup>
110	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
96	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Spectroscopic Data for 1,4-Dioxa-8-azaspiro(4.5)decane

As a reference, the following tables present the experimental spectroscopic data for the related compound, 1,4-Dioxa-8-azaspiro(4.5)decane (CAS: 177-11-7).

### <sup>1</sup>H NMR Data for 1,4-Dioxa-8-azaspiro(4.5)decane

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
3.95	Singlet	4H	O-CH <sub>2</sub> -CH <sub>2</sub> -O
2.89	Triplet	4H	CH <sub>2</sub> -N-CH <sub>2</sub>
1.72	Triplet	4H	CH <sub>2</sub> -C-CH <sub>2</sub>

Note: Data sourced from publicly available spectral databases.

### <sup>13</sup>C NMR Data for 1,4-Dioxo-8-azaspiro(4.5)decane

Chemical Shift (δ, ppm)	Assignment
107.8	Spiro C (O-C-O)
64.2	O-CH <sub>2</sub> -CH <sub>2</sub> -O
45.1	CH <sub>2</sub> -N-CH <sub>2</sub>
34.9	CH <sub>2</sub> -C-CH <sub>2</sub>

Note: Data sourced from publicly available spectral databases.

### Mass Spectrometry Data for 1,4-Dioxo-8-azaspiro(4.5)decane

m/z	Relative Intensity (%)	Interpretation
143	100	[M] <sup>+</sup> (Molecular Ion)
142	50	[M-H] <sup>+</sup>
112	80	[M-OCH <sub>3</sub> ] <sup>+</sup>
99	95	[M-C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>
86	60	[M-C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>

Note: Data sourced from publicly available spectral databases.

## Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for an organic compound like **8-Azaspiro[4.5]decane**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the probe to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire a  $^1\text{H}$  NMR spectrum using a standard pulse sequence. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
- **Data Processing:** Perform a Fourier transform on the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals in the  $^1\text{H}$  NMR spectrum and pick the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- **Sample Preparation (ATR):** Place a small drop of the liquid sample directly onto the ATR crystal.
- **Background Spectrum:** Record a background spectrum of the empty salt plates or the clean ATR crystal.
- **Sample Spectrum:** Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
- **Ionization:** Ionize the sample using an appropriate method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less

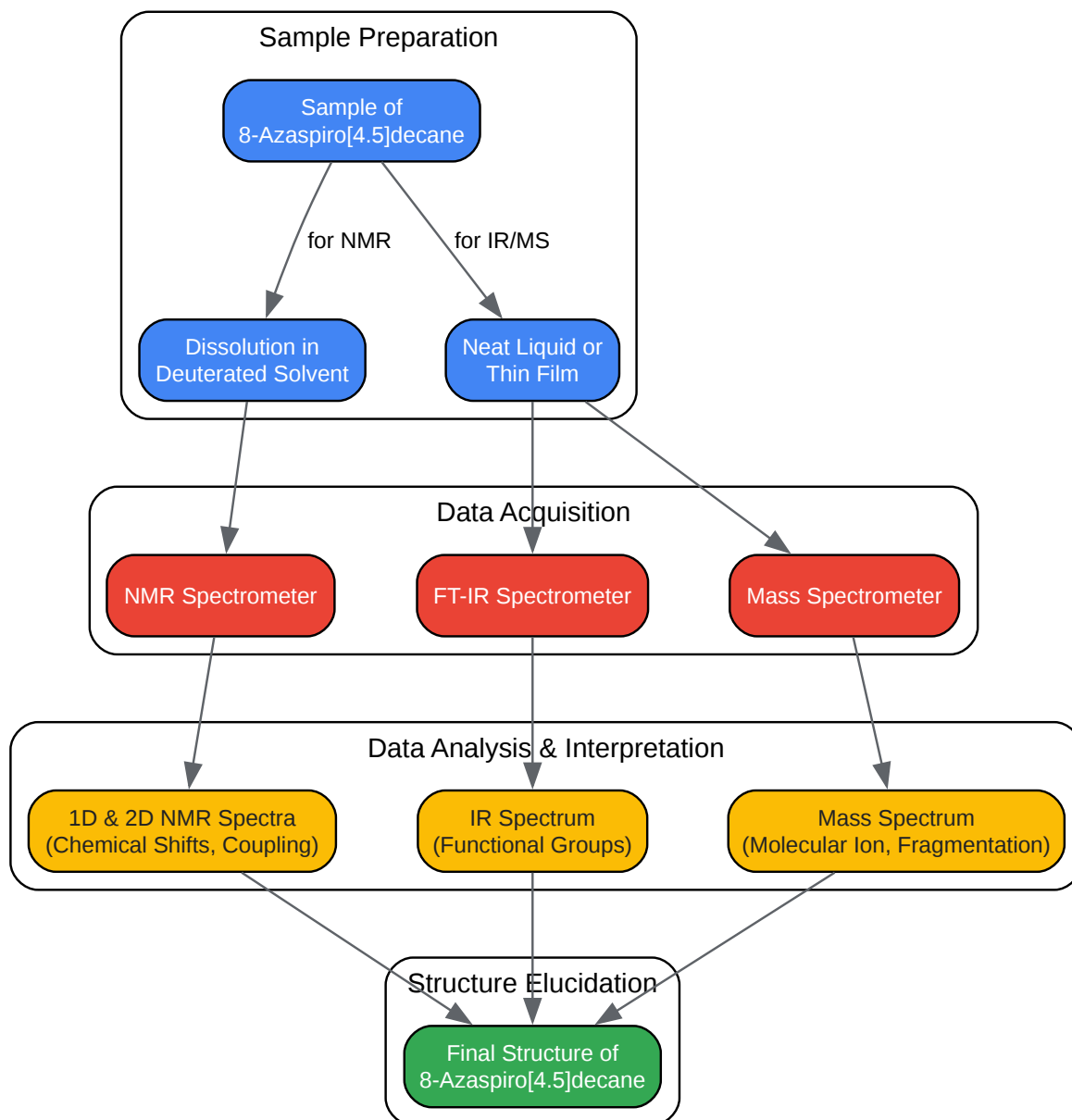
volatile or thermally labile compounds.[\[2\]](#)

- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific  $m/z$  value.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Figure 2. General Workflow for Spectroscopic Analysis

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Caption: Figure 2. General Workflow for Spectroscopic Analysis

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## References

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- 2. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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